molecular formula C9H17NO B2604072 1-Methyl-4-prop-2-enylpiperidin-4-ol CAS No. 15897-43-5

1-Methyl-4-prop-2-enylpiperidin-4-ol

Cat. No. B2604072
CAS RN: 15897-43-5
M. Wt: 155.241
InChI Key: WDDSVBJDUGHBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-prop-2-enylpiperidin-4-ol, also known as MPP, is a chemical compound that belongs to the family of piperidine derivatives. It is an important intermediate used in the synthesis of various pharmaceuticals and agrochemicals. MPP has a unique chemical structure that makes it an interesting compound for scientific research.

Scientific Research Applications

Synthesis and Biological Applications

  • Piperidin-4-ols, including derivatives similar to "1-Methyl-4-prop-2-enylpiperidin-4-ol," have been synthesized and studied for their antimycobacterial activity. The configurations and conformations of these derivatives were explored using NMR spectroscopy, highlighting their potential in antimicrobial research (Weis, Kungl, & Seebacher, 2003).
  • Novel sigma receptor ligands have been synthesized, demonstrating high affinity for sigma subtypes, suggesting potential applications in neuroscience and pharmacology. These compounds, including variations on the piperidin-4-ol structure, could modulate tissue transglutaminase differently, indicating their use in studying neurodegenerative diseases (Prezzavento et al., 2007).

Materials Science and Electrochemistry

  • Piperidinium-based ionic liquids, including those structurally related to "1-Methyl-4-prop-2-enylpiperidin-4-ol," have been studied for their capacitive performance in supercapacitors. Molecular dynamics simulations suggest these compounds can enhance conductivity and performance at lower temperatures, which is critical for developing advanced energy storage technologies (Li et al., 2012).

Chemical Synthesis and Catalysis

  • Research on piperidine derivatives, including methyl-substituted versions, has explored their binding and activity at sigma receptors, showcasing their utility in developing positron emission tomography (PET) experiments and cancer therapy due to their antiproliferative activity in glioma cells (Berardi et al., 2005).
  • Piperidines with ester functionality have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation, indicating their role in synthetic organic chemistry for producing complex molecules. This research underscores the versatility of piperidine structures in facilitating diverse chemical reactions (Takács et al., 2014).

Mechanism of Action

Target of Action

The primary target of 1-Methyl-4-prop-2-enylpiperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

1-Methyl-4-prop-2-enylpiperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of 1-Methyl-4-prop-2-enylpiperidin-4-ol with the CCR5 receptor affects the HIV-1 entry process . The blockade of the CCR5 receptor by the compound prevents the entry of HIV-1 strains into cells, thereby inhibiting the infection process .

Result of Action

The result of the action of 1-Methyl-4-prop-2-enylpiperidin-4-ol is the inhibition of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents the infection of cells by HIV-1 strains . This leads to a reduction in the progression of HIV-1 infection.

Action Environment

The action of 1-Methyl-4-prop-2-enylpiperidin-4-ol can be influenced by various environmental factors. For example, the presence or absence of the CCR5 receptor on the surface of cells can affect the efficacy of the compound Additionally, the stability of the compound may be affected by factors such as temperature and pH

properties

IUPAC Name

1-methyl-4-prop-2-enylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-3-4-9(11)5-7-10(2)8-6-9/h3,11H,1,4-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDSVBJDUGHBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-prop-2-enylpiperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.